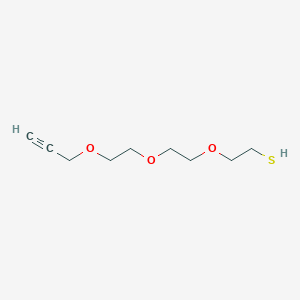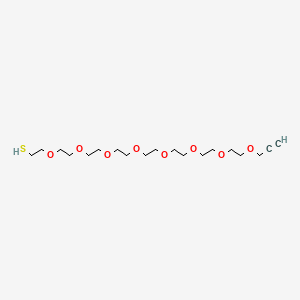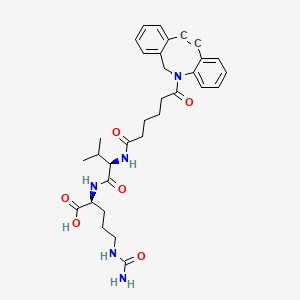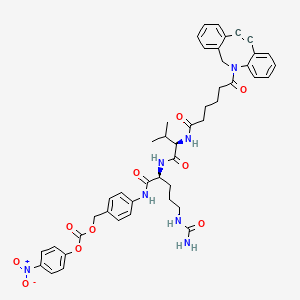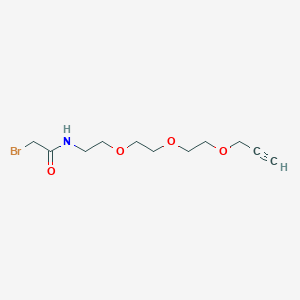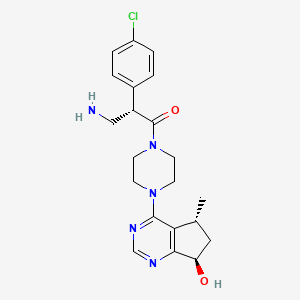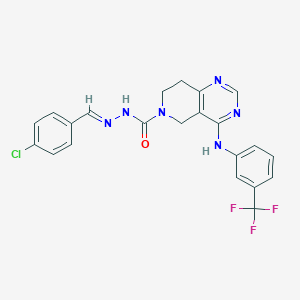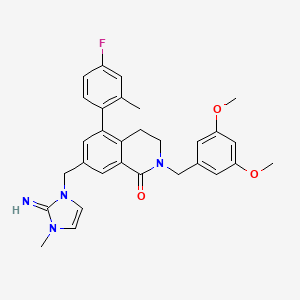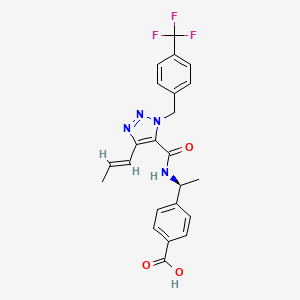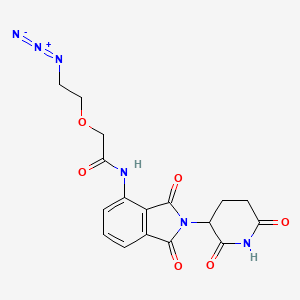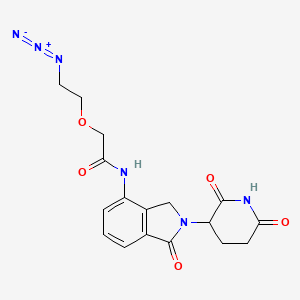
m-PEG16-SH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxy polyethylene glycol thiol (m-PEG16-SH) is a polyethylene glycol (PEG)-based linker commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by a methoxy group at one end and a thiol group at the other, which allows it to join two essential ligands critical for forming PROTAC molecules. The molecular formula of this compound is C33H68O16S, and it has a molecular weight of 752.95 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG16-SH typically involves the reaction of methoxy polyethylene glycol (m-PEG) with a thiol-containing reagent. One common method is the reaction of m-PEG with thioacetic acid, followed by hydrolysis to yield this compound. The reaction conditions often involve the use of a base such as sodium hydroxide and an organic solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
m-PEG16-SH undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Addition: The thiol group can add to double bonds in alkenes
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Substitution: Alkyl halides or acyl chlorides can be used as reagents.
Major Products Formed
Oxidation: Disulfides.
Substitution: Thioethers or thioesters.
Addition: Thiol-alkene or thiol-alkyne adducts
Scientific Research Applications
m-PEG16-SH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.
Biology: Employed in the modification of biomolecules and nanoparticles for targeted delivery and imaging.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the production of functionalized materials and coatings .
Mechanism of Action
m-PEG16-SH functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The thiol group of this compound binds to an E3 ubiquitin ligase, while the methoxy polyethylene glycol chain provides solubility and stability. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to ubiquitination and subsequent degradation of the target protein .
Comparison with Similar Compounds
Similar Compounds
Methoxy polyethylene glycol alcohol (m-PEG16-OH): Similar to m-PEG16-SH but with a hydroxyl group instead of a thiol group.
Methoxy polyethylene glycol bromide (m-PEG16-Br): Contains a bromide group instead of a thiol group
Uniqueness
This compound is unique due to its thiol group, which provides specific reactivity and binding capabilities not present in its analogs. This makes it particularly useful in the synthesis of PROTACs and other applications requiring thiol functionality .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H68O16S/c1-34-2-3-35-4-5-36-6-7-37-8-9-38-10-11-39-12-13-40-14-15-41-16-17-42-18-19-43-20-21-44-22-23-45-24-25-46-26-27-47-28-29-48-30-31-49-32-33-50/h50H,2-33H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOSUGCXLBUKDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H68O16S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
753.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
